molecular formula C14H14N6O3S B11007784 N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Cat. No.: B11007784
M. Wt: 346.37 g/mol
InChI Key: LWQVMQAXHYPHLQ-UHFFFAOYSA-N
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Description

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves the reaction of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides. The reaction conditions often include the use of solvents such as ethanol and the presence of bases like triethylamine to facilitate the formation of the thiadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms could also be considered for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

    Benzotriazine Derivatives: Compounds with the benzotriazine moiety, known for their antimicrobial and anticancer properties.

Uniqueness

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is unique due to its combination of the thiadiazole and benzotriazine moieties, which may confer enhanced biological activity and specificity compared to other similar compounds .

Biological Activity

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound notable for its unique structural features and potential biological activities. The compound integrates a thiadiazole ring and a benzotriazine moiety, which are known for their pharmacological properties. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S with a molecular weight of approximately 330.4 g/mol. The structure includes:

  • Thiadiazole Ring : Recognized for its antimicrobial and anticancer properties.
  • Benzotriazine Moiety : Associated with high binding affinity in various biological targets.

Table 1: Structural Features and Biological Activities

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-benzotriazine)Thiadiazole and benzotriazine ringsAntimicrobial, anticancerMulti-target potential

Antimicrobial Properties

Compounds containing thiadiazole rings have demonstrated significant antimicrobial activity. Preliminary studies suggest that this compound may exhibit effectiveness against various bacterial strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research indicates that the benzotriazine component contributes to anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance:

  • Mechanism : Inhibition of topoisomerases or other key enzymes that facilitate DNA replication.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study found that derivatives of thiadiazole compounds showed MIC values as low as 0.25μg/mL0.25\mu g/mL against resistant strains of Mycobacterium tuberculosis .
  • Anticancer Potential : In vitro studies have reported that similar compounds exhibit cytotoxic effects on various cancer cell lines with IC50 values ranging from 10μM10\mu M to 50μM50\mu M .

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialMycobacterium tuberculosisMIC = 0.25μg/mL0.25\mu g/mL
AnticancerVarious cancer cell linesIC50 = 1050μM10-50\mu M

The synthesis of this compound typically involves multi-step organic reactions focusing on the formation of the thiadiazole and benzotriazine frameworks.

Proposed Synthetic Route

  • Formation of Thiadiazole Ring : Utilizing appropriate precursors to form the thiadiazole structure through cyclization reactions.
  • Benzotriazine Integration : Coupling reactions to attach the benzotriazine moiety to the thiadiazole framework.

Properties

Molecular Formula

C14H14N6O3S

Molecular Weight

346.37 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

InChI

InChI=1S/C14H14N6O3S/c1-23-8-12-17-18-14(24-12)15-11(21)6-7-20-13(22)9-4-2-3-5-10(9)16-19-20/h2-5H,6-8H2,1H3,(H,15,18,21)

InChI Key

LWQVMQAXHYPHLQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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